molecular formula C7H11ClO3 B3032693 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 3660-10-4

2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane

Cat. No.: B3032693
CAS No.: 3660-10-4
M. Wt: 178.61 g/mol
InChI Key: LOLKVYWEDNQMDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing a chloromethyl group onto a 1,4,6-trioxaspiro[4.4]nonane scaffold. Various synthetic routes have been explored, including cyclization reactions, ring-opening reactions, and functional group transformations. Researchers have investigated both natural and synthetic sources to access this intriguing spiro compound .

5.

Scientific Research Applications

1. Polymerization Behavior

2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane demonstrates unique behavior in polymerization reactions. Research indicates that this compound undergoes cationic polymerization, forming various types of polymers. For instance, it has been shown to undergo a reaction with polar reagents, leading to preferred protonation of one of the oxygen atoms and subsequent addition of the counterion to the α-carbon atom of the tetrahydrofuran ring (Zhidkova, Kobryanskii, & Turovskaya, 1986). Additionally, the ring-opening transfer polymerization of spiro ortho esters (SOE) initiated by carbon black was investigated, indicating that the presence of channel black containing a carboxyl group initiated the ring-opening transfer polymerization of SOE at 50-70°C (Tsubokawa, Ohshima, Sone, & Endo, 1987).

2. Copolymerization and Polymer Properties

This compound has also been used in copolymerization studies. For example, it was copolymerized with 1,4,6-trioxaspiro[4.6]undecane, suggesting a structure for the copolymers as poly(cyclic orthoester) formed via single ring opening of the ether rings (Chikaoka, Takata, & Endo, 1991). The selective single ring-opening polymerization of spiroorthoesters with aluminum (III) acetylacetonate further highlights the compound's utility in producing specific polymer structures (Chikaoka, Takata, & Endo, 1990).

3. Polymerization Kinetics and Mechanisms

The kinetics and mechanisms of polymerization involving this compound have been a subject of interest. Studies have investigated the abnormal decrease in polymerization rate with conversion, proposing mechanisms involving deactivation of active centers by the polymer (Trathnigg & Hippmann, 1981). Moreover, the cationic polymerization of this compound with various initiators revealed a variety of orthoester bonds in the polymer formed, suggesting a complex polymerization mechanism (Matyjaszewski, 1984).

4. Application in Synthesis and Structure Analysis

The synthesis and structure analysis of compounds related to this compound have been explored. For example, the synthesis and structure of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane was studied, providing insight into the stereochemistry of related spiro compounds (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).

Mechanism of Action

While specific details regarding the compound’s mechanism of action are still under investigation, its spiro[4.4]nonane framework suggests potential interactions with biological targets. Researchers have explored its use as an anticancer agent, ion receptor, and molecular tweezers . Further studies are needed to elucidate its precise mode of action.

Properties

IUPAC Name

3-(chloromethyl)-1,4,6-trioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLKVYWEDNQMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(OC1)OCC(O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512750
Record name 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3660-10-4
Record name 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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